molecular formula C17H21FN2O2 B4851591 1-(2-FLUOROBENZOYL)-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE

1-(2-FLUOROBENZOYL)-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE

Cat. No.: B4851591
M. Wt: 304.36 g/mol
InChI Key: KEPAIUBWIXIENR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-FLUOROBENZOYL)-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by the presence of a fluorobenzoyl group attached to a piperidine ring, which is further linked to a pyrrolidine carbonyl group

Preparation Methods

The synthesis of 1-(2-FLUOROBENZOYL)-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the fluorobenzoyl chloride, which is then reacted with piperidine under controlled conditions to form the intermediate compound. This intermediate is subsequently reacted with pyrrolidine-1-carbonyl chloride to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-FLUOROBENZOYL)-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases, leading to the breakdown of the carbonyl groups and formation of corresponding carboxylic acids and amines.

Scientific Research Applications

1-(2-FLUOROBENZOYL)-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-FLUOROBENZOYL)-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzoyl group may enhance the compound’s binding affinity to these targets, while the piperidine and pyrrolidine carbonyl groups contribute to its overall stability and reactivity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular interactions.

Comparison with Similar Compounds

1-(2-FLUOROBENZOYL)-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE can be compared with other similar compounds, such as:

    1-(2-CHLOROBENZOYL)-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE: This compound has a chlorobenzoyl group instead of a fluorobenzoyl group, which may result in different chemical reactivity and biological activity.

    1-(2-METHYLBENZOYL)-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE: The presence of a methyl group instead of a fluorine atom can significantly alter the compound’s properties and applications.

    1-(2-NITROBENZOYL)-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE: The nitro group introduces additional reactivity, making this compound useful for different types of chemical reactions and research applications.

Properties

IUPAC Name

[1-(2-fluorobenzoyl)piperidin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O2/c18-15-6-2-1-5-14(15)17(22)20-11-7-13(8-12-20)16(21)19-9-3-4-10-19/h1-2,5-6,13H,3-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPAIUBWIXIENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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